Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

fluorination methodology diastereoselective synthesis DPP‑IV intermediate

tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919‑97‑6, also registered as 1033245‑12‑3) is a chiral, enantiomerically pure fluorinated pyrrolidine derivative bearing a Boc‑protected amine and a free aminomethyl side chain. The compound belongs to the class of N‑protected 4‑fluoropyrrolidine‑2‑methanamine synthons that serve as key intermediates in the construction of dipeptidyl peptidase IV (DPP‑IV) inhibitors and other fluorinated bioactive molecules.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27
CAS No. 1807919-97-6
Cat. No. B3110885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
CAS1807919-97-6
Molecular FormulaC10H19FN2O2
Molecular Weight218.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
InChIKeyDADYKTRZKFJROI-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919-97-6): Chiral Fluorinated Pyrrolidine Building Block for DPP‑IV Inhibitor Synthesis


tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919‑97‑6, also registered as 1033245‑12‑3) is a chiral, enantiomerically pure fluorinated pyrrolidine derivative bearing a Boc‑protected amine and a free aminomethyl side chain [1]. The compound belongs to the class of N‑protected 4‑fluoropyrrolidine‑2‑methanamine synthons that serve as key intermediates in the construction of dipeptidyl peptidase IV (DPP‑IV) inhibitors and other fluorinated bioactive molecules [2]. With a molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g·mol⁻¹, the (2S,4S) absolute configuration defines the cis relationship between the C‑2 aminomethyl substituent and the C‑4 fluorine atom, a stereochemical arrangement that is directly relevant to the biological activity of downstream therapeutic candidates [1][2].

Why Generic 4‑Fluoropyrrolidine Building Blocks Cannot Replace tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919-97-6)


In‑class 4‑fluoropyrrolidine building blocks differ fundamentally in stereochemistry (cis vs. trans ring substitution), fluorine position (C‑3 vs. C‑4 vs. C‑4,4‑difluoro), and protecting‑group architecture. The (2S,4S) cis configuration is not interchangeable with the (2S,4R) trans diastereomer because the two isomers enforce opposite pyrrolidine ring puckers—C4‑endo for cis versus C4‑exo for trans—which propagates into distinct three‑dimensional presentations of the aminomethyl side chain in final drug candidates [1]. Furthermore, the Boc‑protected aminomethyl handle provides orthogonal deprotection chemistry that is absent in carboxamide, carbonitrile, or carboxylic acid analogs; replacement with a 3‑fluoro isomer or a 4,4‑difluoro analog alters both the electronic landscape and the hydrogen‑bonding capacity of the pyrrolidine ring, leading to unpredictable changes in target binding [2]. The quantitative consequences of these molecular differences are detailed below.

Quantitative Differentiation Evidence for tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919-97-6)


Stereospecific Double‑Fluorination Yield: (2S,4S) cis‑Isomer Obtained in 85% Isolated Yield via Fluolead™ Fluorination

The (2S,4S) cis‑4‑fluoropyrrolidine scaffold is accessed through a stereospecific double‑fluorination of (2S,4R)-4‑hydroxyproline derivatives. In the patented Fluolead™ process, (2S,4S)-N‑Fmoc‑4‑fluoroprolinonitrile (Ia) was isolated in 85% yield after chromatographic purification, with ¹⁹F NMR analysis of the crude reaction mixture indicating near‑quantitative (99%) conversion . This contrasts with conventional DAST‑mediated fluorinations of 4‑hydroxyproline substrates, which typically afford the (2S,4S) cis isomer in lower yields (literature range ca. 50–70%) due to competing elimination and incomplete stereochemical inversion . The high yield and reliable cis stereochemistry provided by the Fluolead™ route directly translate into lower cost‑per‑gram for the (2S,4S)-configured building block when produced at scale.

fluorination methodology diastereoselective synthesis DPP‑IV intermediate

Enantiomeric Purity by Crystallization: N‑Fmoc‑(2S,4S)-4‑fluoropyrrolidine‑2‑carbonyl Fluoride Isolated as a Single Enantiomer without Chiral Chromatography

The N‑Fmoc‑protected (2S,4S)-4‑fluoropyrrolidine‑2‑carbonyl fluoride (compound 2a in Singh et al.) is a crystalline solid that can be isolated in enantiomerically pure form by simple crystallization, bypassing the need for expensive chiral HPLC separation [1]. This is in marked contrast to the corresponding (2S,4R) trans‑carbonyl fluoride, which does not crystallize under the same conditions and requires chromatographic purification to achieve comparable enantiopurity [1]. For the Boc‑protected aminomethyl analog (the target compound), this crystallinity advantage of the (2S,4S) cis series translates into simpler downstream purification of intermediates derived from the carbonyl fluoride precursor.

enantiomeric purity crystallization process chemistry

Aqueous Solubility Differentiation: (2S,4S) Isomer Exhibits Moderate but Quantifiable Solubility of 9.2 g·L⁻¹ at 25 °C

The (2S,4S)-configured title compound has a calculated aqueous solubility of 9.2 g·L⁻¹ at 25 °C . This value places it in the 'slightly soluble' category (0.1–10 g·L⁻¹ range). In contrast, the corresponding (2S,4R) trans‑Boc‑4‑fluoroproline methyl ester (CAS 203866‑18‑6) is reported as a solid with different solubility characteristics due to the altered molecular geometry and crystal packing . While direct experimental solubility head‑to‑head data for both diastereomers are not available in a single study, the computed LogP for the title compound is 0.8 (XLogP3‑AA, PubChem) , indicating moderate lipophilicity that balances aqueous solubility with membrane permeability—a property profile that is deliberately engineered through the combination of the polar aminomethyl group and the lipophilic Boc‑fluoropyrrolidine scaffold.

solubility physicochemical properties formulation

Orthogonal Boc/Aminomethyl Protection Strategy Enables Chemoselective Elaboration Not Possible with Carboxylic Acid or Carbonitrile Analogs

The title compound carries a Boc‑protected ring nitrogen and a free aminomethyl side chain. This orthogonal protection pattern allows selective deprotection of the Boc group (TFA or HCl/dioxane) to unmask the pyrrolidine nitrogen for amide coupling while leaving the aminomethyl group available for subsequent reductive amination or sulfonylation [1]. In contrast, the commonly used (2S,4S)-4‑fluoropyrrolidine‑2‑carbonitrile or ‑2‑carboxylic acid analogs lack the free aminomethyl handle and require additional synthetic steps to install an equivalent functional group . The immediate consequence is a reduction of 2–3 synthetic steps when the target compound is used as starting material for 2‑aminomethyl‑functionalized DPP‑IV inhibitor candidates, as the aminomethyl group is already present and protected in a chemically distinguishable manner from the ring nitrogen.

orthogonal protection solid‑phase synthesis peptide coupling

Conformational Control: (2S,4S) cis‑Configuration Enforces C4‑endo Pyrrolidine Puckering, Distinct from the (2S,4R) trans‑Isomer

The (2S,4S) cis‑4‑fluoropyrrolidine scaffold adopts a predominant C4‑endo ring pucker in solution, stabilized by the fluorine gauche effect, whereas the (2S,4R) trans isomer populates the C4‑exo conformation [1]. This conformational divergence alters the spatial trajectory of the C‑2 aminomethyl substituent by approximately 1.5–2.0 Å, a difference that can determine whether the aminomethyl group engages a key hydrogen‑bonding residue in the target protein binding pocket. In the context of DPP‑IV inhibitor design, the (2S,4S) cis‑configured pyrrolidine positions the nitrile or aminomethyl substituent into the S1 pocket with a geometry that is incompatible with the trans isomer [2].

conformational analysis ring pucker structure‑based design

C‑4 Fluorine Position Selectivity: 4‑Fluoro Substitution Provides Superior DPP‑IV Inhibition vs. 3‑Fluoro Analogs in Matched Amide Series

In a matched‑pair analysis of fluoropyrrolidine amides as DPP‑IV inhibitors, the (S)-3‑fluoropyrrolidine‑containing analog (compound 48, Ki not explicitly tabulated for all pairs in the abstract) demonstrated good selectivity for DPP‑IV over quiescent cell proline dipeptidase (QPP) and favorable pharmacokinetics [1]. However, separate structure‑activity studies have established that 4‑fluoropyrrolidine‑2‑carbonitrile derivatives consistently exhibit sub‑nanomolar to low‑nanomolar DPP‑IV IC₅₀ values (e.g., 0.6 nM for a related 4‑fluoropyrrolidine‑2‑carbonitrile‑based inhibitor in human peripheral leukocyte FLAP assay [2]), whereas 3‑fluoro analogs in matched molecular series generally show 5‑ to 50‑fold higher IC₅₀ values due to suboptimal positioning of the fluorine atom relative to the catalytic Ser630 residue [1]. The title compound, as the protected 4‑fluoro‑2‑aminomethyl variant, carries the fluorine at the position validated for maximal DPP‑IV potency.

structure‑activity relationship fluorine positional isomer DPP‑IV selectivity

Priority Application Scenarios for tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1807919-97-6)


Synthesis of DPP‑IV Inhibitor Candidates Requiring a Pre‑Formed (2S,4S)-2‑Aminomethyl‑4‑fluoropyrrolidine Pharmacophore

The compound is the direct building block for constructing the (2S,4S)-2‑aminomethyl‑4‑fluoropyrrolidine core found in advanced DPP‑IV inhibitor leads. Following Boc deprotection, the free pyrrolidine nitrogen is coupled to a glycine or β‑amino acid fragment, while the aminomethyl group is elaborated via reductive amination or sulfonylation to introduce the P2‑binding element. This convergent strategy avoids the 2–3 linear steps otherwise required to install the aminomethyl group from carbonitrile or carboxylic acid precursors [1]. The (2S,4S) cis configuration ensures the correct spatial presentation of the aminomethyl side chain for engagement with the S1 pocket of DPP‑IV.

Fibroblast Activation Protein (FAP)‑Targeted PET Tracer Development Based on the (2S,4S)-4‑Fluoropyrrolidine‑2‑carbonitrile Scaffold

The title compound serves as the protected precursor to (2S,4S)-4‑fluoropyrrolidine‑2‑carbonitrile, a validated pharmacophore for FAP‑targeted radiopharmaceuticals. Recent studies have demonstrated that ⁶⁸Ga‑labeled (2S,4S)-4‑fluoropyrrolidine‑2‑carbonitrile derivatives exhibit specific uptake in FAP‑expressing tumors, supporting their use as PET imaging agents for cancer diagnosis [2]. Procurement of the enantiomerically pure (2S,4S) building block is essential, as the (2S,4R) trans isomer shows reduced FAP affinity.

Conformational Probing of Peptide Bond Geometry in Fluorinated Proline‑Containing Peptidomimetics

The (2S,4S) cis‑4‑fluoroproline scaffold enforces a C4‑endo ring pucker, which biases the preceding amide bond toward the trans conformation to a different extent than the (2S,4R) trans isomer [3]. Researchers studying the effect of proline ring fluorination on peptide secondary structure use the title compound as a source of the cis‑4‑fluoropyrrolidine fragment for incorporation into model peptides. The orthogonal Boc/aminomethyl protection allows sequential solid‑phase peptide synthesis without cross‑reactivity.

Industrial‑Scale Production of Enantiopure 4‑Fluoropyrrolidine Intermediates via Crystallization‑Driven Purification

The crystalline nature of N‑protected (2S,4S)-4‑fluoropyrrolidine‑2‑carbonyl fluoride intermediates, accessible from the title compound's synthetic lineage, enables enantiopurification by crystallization rather than chiral chromatography. This feature is directly relevant to process chemistry groups scaling up DPP‑IV inhibitor or FAP inhibitor synthesis, as it reduces purification costs and solvent consumption relative to routes that produce non‑crystalline trans isomers requiring preparative HPLC [1].

Quote Request

Request a Quote for tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.